molecular formula C13H17N B8311013 2-(4-Ethylphenyl)pentanenitrile

2-(4-Ethylphenyl)pentanenitrile

Cat. No. B8311013
M. Wt: 187.28 g/mol
InChI Key: PRXIAASCMJXIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07648954B2

Procedure details

Following the same procedure given in b), 4-ethylbenzylcyanide (5.08 g, 35 mmol), 1-propanol (21 ml, 280 mmol) were reacted with potassium hydroxide (99.1 mg, 1.75 mmol) and [RuCl2(p-cym)]2 (55.1 mg, 0.09 mmol) at 100° C. for 1 h. Removal of the solvent and distillation under reduced pressure gave the desired nitrile with a yield of 51%.
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
99.1 mg
Type
reactant
Reaction Step Three
[Compound]
Name
RuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([CH2:7][C:8]#[N:9])=[CH:5][CH:4]=1)[CH3:2].[CH2:12](O)[CH2:13][CH3:14].[OH-].[K+]>>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]([CH2:12][CH2:13][CH3:14])[C:8]#[N:9])=[CH:5][CH:4]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
C(C)C1=CC=C(CC#N)C=C1
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
C(CC)O
Step Three
Name
Quantity
99.1 mg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
RuCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent and distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)C(C#N)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.